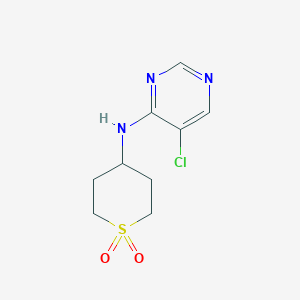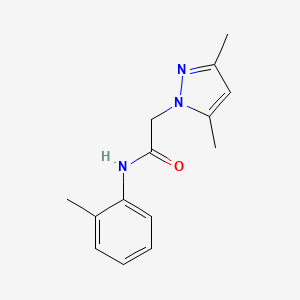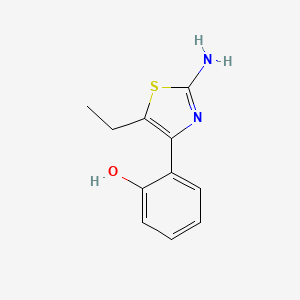![molecular formula C12H11NO3 B6632950 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)
3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid, also known as OXA or OXPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
科学研究应用
3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, it has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, it has been investigated for its potential use in the synthesis of metal-organic frameworks and as a building block for the synthesis of new materials.
作用机制
The mechanism of action of 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to exhibit antioxidant activity and to protect against oxidative stress. In animal studies, it has been shown to exhibit anti-inflammatory effects and to improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid in lab experiments is its relatively low cost and ease of synthesis. It is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid. One area of interest is the development of new drug delivery systems using this compound. Another area of interest is the investigation of its potential use as a plant growth regulator and pesticide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in various diseases.
合成方法
The synthesis of 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid involves the reaction between 2-(1,3-oxazol-4-yl)benzaldehyde and malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation, resulting in the formation of 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid.
属性
IUPAC Name |
3-[2-(1,3-oxazol-4-yl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(15)6-5-9-3-1-2-4-10(9)11-7-16-8-13-11/h1-4,7-8H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLPZHMQSSIXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C2=COC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)


![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)

![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)




![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
